1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
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Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds structurally similar to "1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one." For instance, compounds with related bicyclic structures and pyrazole components have been synthesized and characterized using various spectroscopic techniques and X-ray diffraction. These studies emphasize the importance of precise structural characterization in understanding the properties and potential applications of these compounds (Wu et al., 2015) (Kumara et al., 2017).
Crystal Packing and Interaction Analysis
Detailed crystal packing and interaction analyses have been conducted to understand the molecular arrangements and interactions within the crystals of compounds with similar structural motifs. These studies often involve Hirshfeld surface analysis and 2D fingerprint plots to visualize intermolecular interactions and contribute to the understanding of the compounds' stability and potential reactivity (Delgado et al., 2020) (Kumara et al., 2018).
Biological Activity
Several studies have synthesized and evaluated the biological activity of compounds structurally related to the target compound. These compounds have been tested for activities such as anticancer, antibacterial, and antifungal, demonstrating the potential pharmacological applications of compounds with similar structural frameworks. The design and synthesis of these compounds are often guided by molecular docking studies to predict their interaction with biological targets (Katariya et al., 2021) (Hafez et al., 2016).
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-10-23-17(13)5-6-18(22)21-14-3-4-15(21)12-16(11-14)20-9-2-8-19-20/h2,7-10,14-16H,3-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHDWQGQTVWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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